N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1798625-03-2
VCID: VC6858448
InChI: InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25)
SMILES: C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4
Molecular Formula: C20H20N4O
Molecular Weight: 332.407

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 1798625-03-2

Cat. No.: VC6858448

Molecular Formula: C20H20N4O

Molecular Weight: 332.407

* For research use only. Not for human or veterinary use.

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide - 1798625-03-2

Specification

CAS No. 1798625-03-2
Molecular Formula C20H20N4O
Molecular Weight 332.407
IUPAC Name N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25)
Standard InChI Key DFIYBQJYSGSJGJ-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4

Introduction

This compound appears to be a synthetic organic molecule containing multiple functional groups:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Pyrrolidine ring: A saturated five-membered ring with one nitrogen atom.

  • Pyrrole group: An aromatic five-membered ring with one nitrogen atom.

  • Benzamide moiety: A benzene ring attached to an amide group.

These structural features suggest potential biological activity, as such heterocyclic compounds are often explored in medicinal chemistry for their interactions with biological targets.

Potential Applications

Compounds with similar structures have been studied for various applications:

  • Pharmacological Activity:

    • Heterocyclic compounds like pyrroles and pyridines are commonly investigated for their roles as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

    • Benzamide derivatives have been linked to kinase inhibition and other therapeutic effects.

  • Chemical Properties:

    • The combination of aromatic and heterocyclic groups may enhance binding affinity to biological macromolecules through hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis Pathways

Although no synthesis details are provided in the search results, compounds like this are typically synthesized using:

  • Amide Bond Formation:

    • Reacting an amine (e.g., pyrrolidine derivative) with an activated carboxylic acid or acid chloride (e.g., benzoyl chloride).

  • Heterocycle Construction:

    • Pyrrole and pyridine rings can be introduced through cyclization reactions or by using commercially available precursors.

Research Directions

To study this compound further, researchers might focus on:

  • Molecular Docking Studies:

    • Predicting the binding affinity of the compound to specific protein targets.

  • Biological Assays:

    • Testing for antimicrobial, anticancer, or anti-inflammatory activities.

  • Structure-Activity Relationships (SAR):

    • Modifying substituents on the pyrrole, pyridine, or benzamide groups to optimize activity.

Data Table Example

PropertyDescription
Molecular FormulaC18H18N4O
Molecular Weight~306 g/mol
Functional GroupsPyridine, Pyrrolidine, Pyrrole, Benzamide
Predicted ApplicationsAntimicrobial, Enzyme Inhibition
Synthetic ChallengesMultistep synthesis requiring careful control

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